molecular formula C21H29NO5 B15103628 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

Cat. No.: B15103628
M. Wt: 375.5 g/mol
InChI Key: ZIEMQQQINVOSFB-AWNIVKPZSA-N
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Description

The compound “(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide” is a complex organic molecule that features a benzofuran core Benzofuran derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran core, functional group modifications, and the introduction of the hex-4-enamide side chain. Typical synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Functional Group Modifications: Introduction of hydroxyl, methoxy, and methyl groups through selective reactions such as methylation and hydroxylation.

    Side Chain Introduction: The hex-4-enamide side chain can be introduced through amide bond formation using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran core.

    Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the benzofuran ring and side chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules.

Biology

In biological research, benzofuran derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent structure, known for its biological activity.

    Coumarin: Another benzofuran derivative with diverse applications.

    Flavonoids: A class of compounds with a similar core structure and significant biological activity.

Uniqueness

This compound’s unique combination of functional groups and side chains distinguishes it from other benzofuran derivatives, potentially offering unique biological activities and applications.

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

InChI

InChI=1S/C21H29NO5/c1-12(2)10-22-17(23)9-7-13(3)6-8-15-19(24)18-16(11-27-21(18)25)14(4)20(15)26-5/h6,12,24H,7-11H2,1-5H3,(H,22,23)/b13-6+

InChI Key

ZIEMQQQINVOSFB-AWNIVKPZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC(C)C)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC(C)C)O

Origin of Product

United States

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